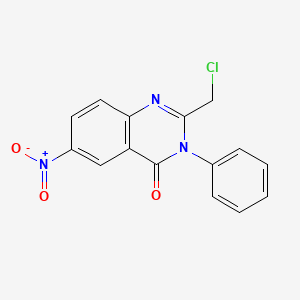
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with benzaldehyde to form 2-phenylquinazolin-4(3H)-one. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The final step involves the chloromethylation of the compound using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinazolinone derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Substitution: Various substituted quinazolinones.
Reduction: 2-(aminomethyl)-6-nitro-3-phenylquinazolin-4(3H)-one.
Oxidation: Quinazolinone derivatives with different functional groups.
Scientific Research Applications
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one: Known for its diverse biological activities.
2-(chloromethyl)-1H-benzimidazole: Exhibits antifungal properties.
2-(chloromethyl)-4-methoxyl-3,5-dimethylpyridine: Used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of a chloromethyl group and a nitro group on the quinazolinone scaffold. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and development.
Properties
Molecular Formula |
C15H10ClN3O3 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-14-17-13-7-6-11(19(21)22)8-12(13)15(20)18(14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
LHRUEFQWIMCFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















